2-chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Description
2-Chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and a benzamide moiety modified with chloro (position 2) and nitro (position 5) groups.
Properties
IUPAC Name |
2-chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O3S/c16-12-7-6-10(20(22)23)8-11(12)13(21)17-15-19-18-14(24-15)9-4-2-1-3-5-9/h1-8H,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPSTVFGTWNGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The nitration and chlorination steps are crucial in introducing the nitro and chloro groups, respectively. The thiadiazole ring is then formed through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides or thiadiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 2-chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It may bind to specific receptors, triggering signaling cascades that result in biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical and Spectral Properties
Compounds with the N-(1,3,4-thiadiazol-2-yl)benzamide scaffold exhibit distinct spectral and physicochemical behaviors depending on substituent type and position. Key comparisons include:
- Key Observations: Electron-withdrawing groups (NO₂, Cl, Br) enhance stability and intermolecular interactions (e.g., hydrogen bonding) compared to electron-donating groups (e.g., methoxy) . Nitro groups (as in the target compound) induce significant downfield shifts in ¹H NMR due to strong electron withdrawal, distinguishing them from chloro or fluoro analogs . Thiadiazole substitution: Pyridyl substituents (4b, 4d) increase polarity compared to phenyl, affecting solubility and bioavailability .
Crystallographic and Molecular Packing Differences
Hydrogen Bonding :
Conformational Flexibility :
- Phenyl-substituted thiadiazoles (as in the target compound) exhibit planar conformations, favoring π-π stacking, whereas pyridyl analogs (4b, 4d) adopt slightly distorted geometries due to lone pair repulsion .
Biological Activity
2-Chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C15H10ClN3OS
- Molecular Weight : 315.78 g/mol
- CAS Number : 20460-58-6
The compound exhibits its biological activity primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. Research indicates that it functions by blocking the phosphorylation of cdc25A, an essential process for the activation of cyclin E/cdk2 complexes, which are crucial for cell cycle progression and division .
Antitumor Activity
Studies have demonstrated that this compound effectively inhibits tumor growth in mouse xenograft models. The compound's ability to interfere with cellular proliferation pathways positions it as a promising candidate in cancer therapy .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown notable antimicrobial activity. It was evaluated against various strains of bacteria, including Gram-positive and Gram-negative organisms. The presence of the thiadiazole ring enhances its interaction with biomolecules, contributing to its efficacy against pathogens .
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | >30 | |
| Escherichia coli | <10 | |
| Helicobacter pylori | >30 |
Case Study 1: Tumor Growth Inhibition
A study conducted on mouse xenografts revealed that treatment with this compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to the compound’s ability to disrupt cell cycle progression through targeted inhibition of cdc25A phosphorylation .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives of thiadiazole were synthesized and tested against Helicobacter pylori. The results indicated that compounds similar to this compound exhibited strong antibacterial effects with inhibition zones exceeding 30 mm in diameter at concentrations of 100 µg/disc .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the thiadiazole ring and benzamide moiety can significantly affect biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving (i) the formation of the 1,3,4-thiadiazole ring and (ii) subsequent benzamide coupling. For example, describes reacting 5-phenyl-1,3,4-thiadiazol-2-amine with 2-chloro-5-nitrobenzoyl chloride in pyridine under stirring for 12–24 hours. Key steps include:
- Precursor preparation : Use of 2-chloro-5-nitrobenzoyl chloride synthesized via thionyl chloride activation of the corresponding carboxylic acid (see for alternative acyl chloride preparation methods).
- Coupling conditions : Pyridine acts as both solvent and acid scavenger. Reaction completion is monitored via TLC, with purification by chromatography or recrystallization from methanol .
- Yield optimization : Adjusting stoichiometry (1:1 molar ratio of amine to acyl chloride) and reaction time (overnight stirring at room temperature) improves yields to ~70–85% .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : IR confirms amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and thiadiazole carbons (δ 155–165 ppm) .
- Mass spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular formula C₁₅H₁₀ClN₄O₃S (calc. 365.02; obs. 365.1) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software ) reveals intermolecular hydrogen bonds (N–H⋯N/O) and π-π stacking, critical for stability and packing analysis .
Q. How is the compound screened for preliminary biological activity, such as anticancer or insecticidal effects?
- Methodological Answer :
- Anticancer assays : MTT or SRB assays on cell lines (e.g., non-small lung carcinoma A549) at 10–100 μM concentrations. reports IC₅₀ values <20 μM for derivatives with electron-withdrawing substituents.
- Insecticidal testing : Bioassays against Spodoptera littoralis larvae via leaf-dip methods. identifies compound 12 (a derivative) as highly active (mortality rate >90% at 50 ppm).
- Controls : Include untreated samples and commercial agents (e.g., doxorubicin for cancer, spinosad for insects) .
Advanced Research Questions
Q. How do substituent modifications on the benzamide or thiadiazole moieties influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Nitro group position : 5-Nitro substitution enhances anticancer activity vs. 4-nitro analogs due to improved electron-withdrawing effects .
- Thiadiazole substituents : 5-Phenyl groups improve lipophilicity and membrane permeability, as shown in for antifungal derivatives.
- Data table :
| Substituent (R) | IC₅₀ (μM, A549) | LogP |
|---|---|---|
| 5-NO₂, 5-Ph | 18.2 | 3.1 |
| 4-NO₂, 5-Ph | 42.7 | 2.8 |
| 5-NO₂, 5-Me | 35.4 | 2.5 |
- Conclusion : Electron-withdrawing groups at position 5 and aromatic thiadiazole substituents optimize activity .
Q. What computational strategies are used to predict target binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ERK2) or fungal CYP51 (see ). Key findings:
- The nitro group forms hydrogen bonds with Lys52 in ERK2.
- Thiadiazole sulfur participates in hydrophobic interactions with CYP51’s heme pocket .
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay conditions : Differences in cell viability endpoints (MTT vs. ATP luminescence), serum concentration, or incubation time. Standardize protocols per .
- Compound purity : Verify via HPLC (>95% purity; warns against unvalidated commercial samples).
- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. employs triplicate experiments with p<0.05 significance thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
